3-((4-((1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)phenyl)(methyl)amino)propanenitrile

Catalog No.
S2657550
CAS No.
941255-55-6
M.F
C17H18N4O3
M. Wt
326.356
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-((4-((1,3-dimethyl-2,4,6-trioxotetrahydropyrimid...

CAS Number

941255-55-6

Product Name

3-((4-((1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)phenyl)(methyl)amino)propanenitrile

IUPAC Name

3-[4-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-N-methylanilino]propanenitrile

Molecular Formula

C17H18N4O3

Molecular Weight

326.356

InChI

InChI=1S/C17H18N4O3/c1-19(10-4-9-18)13-7-5-12(6-8-13)11-14-15(22)20(2)17(24)21(3)16(14)23/h5-8,11H,4,10H2,1-3H3

InChI Key

SKEPIVZDHWCMNH-UHFFFAOYSA-N

SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)N(C)CCC#N)C(=O)N(C1=O)C

solubility

not available

The compound 3-((4-((1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)phenyl)(methyl)amino)propanenitrile is a complex organic molecule characterized by a unique structure that includes a tetrahydropyrimidine core. This compound features multiple functional groups, including an amino group and a nitrile group, which contribute to its chemical reactivity and potential biological activity.

The molecular formula for this compound is C18H22N4O3C_{18}H_{22}N_4O_3, and it has a molecular weight of 342.39 g/mol. The presence of the dimethyl and trioxo groups within the pyrimidine ring enhances its stability and reactivity, making it an interesting subject for further chemical and biological studies.

The chemical reactivity of this compound can be attributed to its functional groups:

  • Nitrile Group: The nitrile group can undergo hydrolysis to form corresponding carboxylic acids.
  • Amino Group: The amino group can participate in nucleophilic substitution reactions, allowing for the formation of various derivatives.
  • Pyrimidine Derivatives: The trioxo-tetrahydropyrimidine structure may engage in cyclization reactions or be involved in condensation reactions with other electrophiles.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological properties or improved pharmacological profiles.

Preliminary studies suggest that compounds related to the tetrahydropyrimidine structure exhibit significant biological activities, including:

  • Antimicrobial Activity: Some derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Properties: Certain pyrimidine-based compounds have been investigated for their potential to inhibit cancer cell proliferation.
  • CNS Activity: Compounds with similar structures have been noted for their psychostimulant effects, possibly influencing neurotransmitter systems.

Further research is needed to explore the specific biological activities of 3-((4-((1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)phenyl)(methyl)amino)propanenitrile.

The synthesis of 3-((4-((1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)phenyl)(methyl)amino)propanenitrile typically involves several key steps:

  • Formation of the Pyrimidine Core: Starting from readily available precursors such as urea and aldehydes, the pyrimidine ring can be constructed through condensation reactions.
  • Alkylation Reactions: The introduction of methyl groups can be achieved through alkylation methods using appropriate alkyl halides.
  • Final Coupling Reaction: The final product can be obtained by coupling the pyrimidine derivative with a phenyl group via nucleophilic substitution or coupling techniques.

These synthetic pathways allow for the customization of the compound's properties by modifying substituents on the pyrimidine ring or the phenyl moiety.

3-((4-((1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)phenyl)(methyl)amino)propanenitrile has potential applications in various fields:

  • Pharmaceuticals: Due to its possible antimicrobial and anticancer properties, this compound could serve as a lead structure for drug development.
  • Biotechnology: Its unique structural features may allow it to function as a biochemical probe or reagent in biological assays.
  • Materials Science: The compound's properties might be harnessed in creating novel materials with specific functionalities.

Interaction studies involving 3-((4-((1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)phenyl)(methyl)amino)propanenitrile would focus on:

  • Protein Binding Studies: Understanding how this compound interacts with specific proteins can elucidate its mechanism of action.
  • Receptor Binding Assays: Investigating binding affinities to neurotransmitter receptors could reveal its potential as a CNS-active agent.
  • Metabolic Stability Tests: Evaluating how this compound is metabolized in biological systems will provide insights into its pharmacokinetics and potential therapeutic window.

Several compounds share structural similarities with 3-((4-((1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)phenyl)(methyl)amino)propanenitrile:

Compound NameStructureKey Features
1,3-DimethyluracilStructureContains a pyrimidine ring; known for antiviral properties.
1-MethylpyrimidinoneStructureExhibits neuroprotective effects; simpler structure without multiple substituents.
1,3-Dimethyl-2-imidazolidinoneStructureUsed as a solvent; similar nitrogen-containing heterocycle but different functional groups.

Uniqueness

The uniqueness of 3-((4-((1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)phenyl)(methyl)amino)propanenitrile lies in its combination of a complex tetrahydropyrimidine structure with multiple functional groups that enhance its potential biological activity compared to simpler analogs.

XLogP3

1.1

Dates

Last modified: 08-16-2023

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